

structural elucidation of ethyl thiamine

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Compound of Interest

Compound Name: *Ethyl Thiamine*

CAS No.: 3505-34-8

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An In-depth Technical Guide on the Structural Elucidation of **Ethyl Thiamine**

Foreword: Beyond the Blueprint

The structural elucidation of a molecule, particularly a thiamine analog like **ethyl thiamine**, is more than a procedural checklist. It is a logical pursuit of evidence, where each analytical technique provides a unique piece of a complex puzzle. This guide is structured not as a rigid protocol, but as a narrative of discovery. As a Senior Application Scientist, my objective is to illuminate the why behind each experimental choice, demonstrating how a multi-faceted analytical approach creates a self-validating system for absolute structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require not just data, but verified, unimpeachable structural knowledge.

Section 1: Foundational Analysis: Molecular Composition and Functional Groups

Before assembling the molecular structure, we must first identify the constituent parts—the elemental formula and the functional groups present. This foundational stage utilizes High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: The first question in any elucidation is "What is the molecular formula?". Low-resolution mass spectrometry can provide a nominal mass, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision is critical because it allows for the unambiguous determination of the elemental composition, distinguishing **ethyl thiamine** from other potential isomers or compounds with the same nominal mass. For a molecule like **ethyl thiamine**, which possesses a permanent positive charge on its thiazolium ring, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that preserves the intact molecule, allowing us to observe the cationic form, $[C_{13}H_{19}N_4OS]^+$, directly.^{[1][2]}

Data Presentation: Expected HRMS Data

Parameter	Expected Value	Rationale
Ion Formula	$[C_{13}H_{19}N_4OS]^+$	The cationic form of ethyl thiamine.
Calculated Monoisotopic Mass	279.12798 Da	The exact mass used for formula determination.
Observed m/z	~279.1280 (± 5 ppm)	The value measured by the HRMS instrument.
Ionization Mode	Positive ESI	Ethyl thiamine is a pre-charged cation.

Tandem Mass Spectrometry (MS/MS): To further validate the molecular ion and gain initial structural insights, an MS/MS experiment is performed. The ion at m/z 279.13 is isolated and fragmented. Key fragmentations for thiamine analogs involve the cleavage of the methylene bridge connecting the pyrimidine and thiazole rings.^[3] This provides preliminary evidence for the two-ring core structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: While HRMS provides the elemental formula, FTIR spectroscopy identifies the types of chemical bonds present, confirming the functional groups. For **ethyl thiamine**, we expect to see characteristic absorptions for O-H (alcohol), N-H (amine), aromatic C=C and C=N, and aliphatic C-H bonds. This technique serves as a rapid and inexpensive cross-validation of the functional groups inferred from the molecular formula.[4]

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Inferred Structural Moiety
3400-3200 (broad)	O-H Stretch	Alcohol	Hydroxyethyl side chain
3350-3150	N-H Stretch	Primary Amine	Amino group on the pyrimidine ring
3100-3000	C-H Stretch	Aromatic	Pyrimidine and Thiazole rings
2980-2850	C-H Stretch	Aliphatic	Ethyl and Hydroxyethyl groups
~1650, ~1580	C=N, C=C Stretch	Aromatic Rings	Pyrimidine and Thiazole backbone
~1050	C-O Stretch	Primary Alcohol	Hydroxyethyl side chain

Section 2: Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

With the formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the precise atomic connectivity. It is the most powerful technique for determining the detailed structure of a molecule in solution.[5]

Expertise & Causality: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for the polar **ethyl thiamine** chloride salt.

DMSO-d₆ has the advantage of allowing the observation of exchangeable protons (from -OH and -NH₂ groups), which can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, causing those peaks to disappear.

The Proton Landscape: ¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting).

Data Presentation: Predicted ¹H NMR Chemical Shifts and Splitting

Protons	Integration	Multiplicity	Approximate δ (ppm)	Assignment
-CH ₂ -CH ₃	3H	Triplet	~1.3	Methyl of ethyl group
-CH ₂ -CH ₃	2H	Quartet	~2.9	Methylene of ethyl group
Thiazole-CH ₃	3H	Singlet	~2.6	Methyl on thiazole ring
Bridge-CH ₂ -	2H	Singlet	~5.5	Methylene bridge
-CH ₂ -CH ₂ -OH	2H	Triplet	~3.0	Methylene adjacent to thiazole
-CH ₂ -CH ₂ -OH	2H	Triplet	~3.8	Methylene adjacent to hydroxyl
Pyrimidine-H	1H	Singlet	~8.2	Aromatic proton on pyrimidine
-NH ₂	2H	Broad Singlet	~7.5	Amino protons (in DMSO-d ₆)
-OH	1H	Broad Singlet	~5.0	Hydroxyl proton (in DMSO-d ₆)

The Carbon Backbone: ^{13}C NMR Spectroscopy

^{13}C NMR reveals the number of unique carbon environments in the molecule. Based on the structure of **ethyl thiamine** ($\text{C}_{13}\text{H}_{19}\text{N}_4\text{OS}$), we expect to see 13 distinct carbon signals.

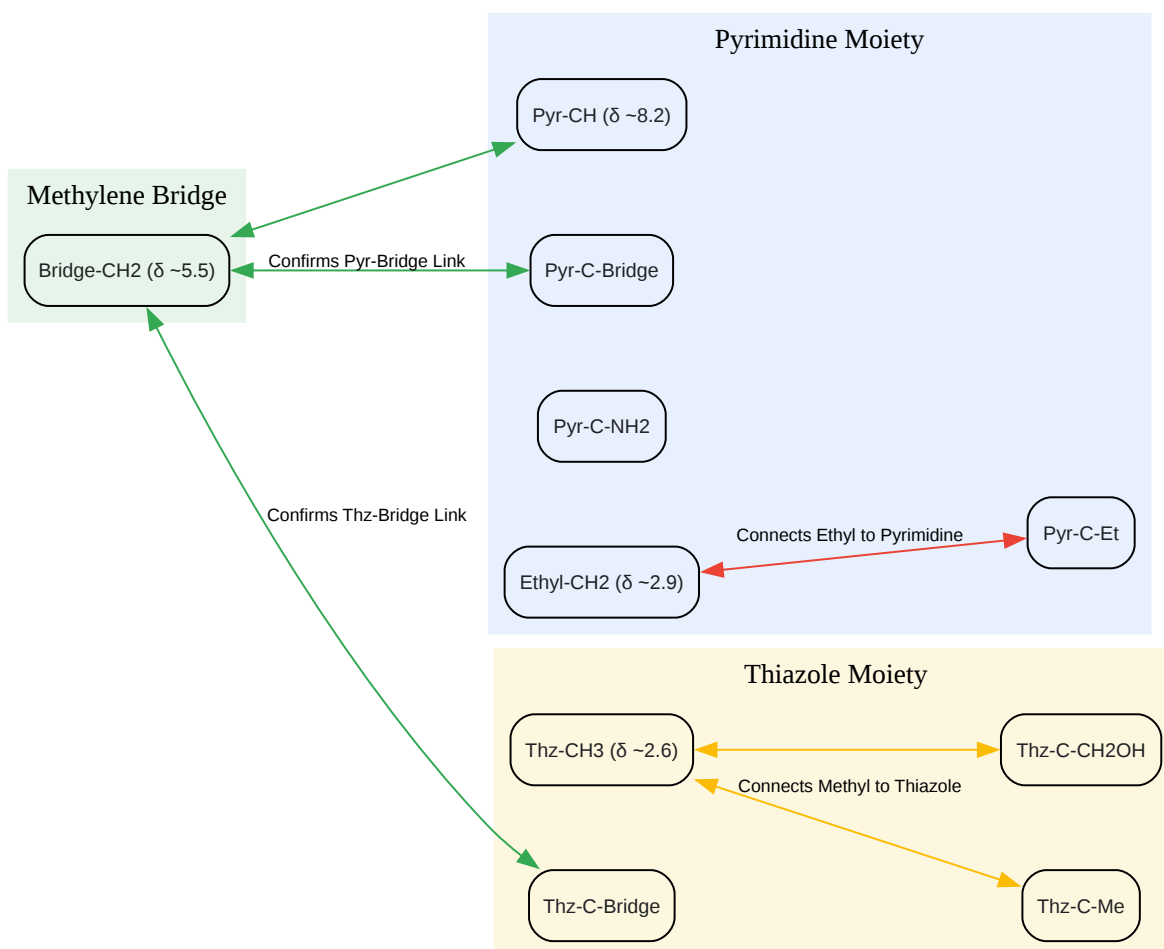
Assembling the Fragments: 2D NMR

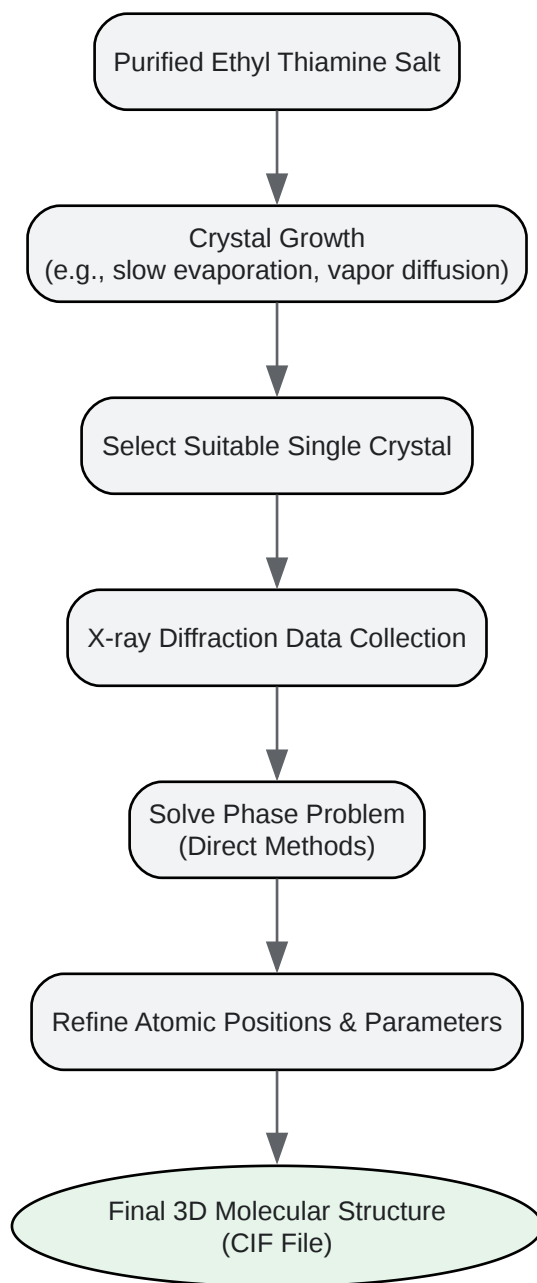
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. A suite of 2D experiments is essential for a self-validating assignment.

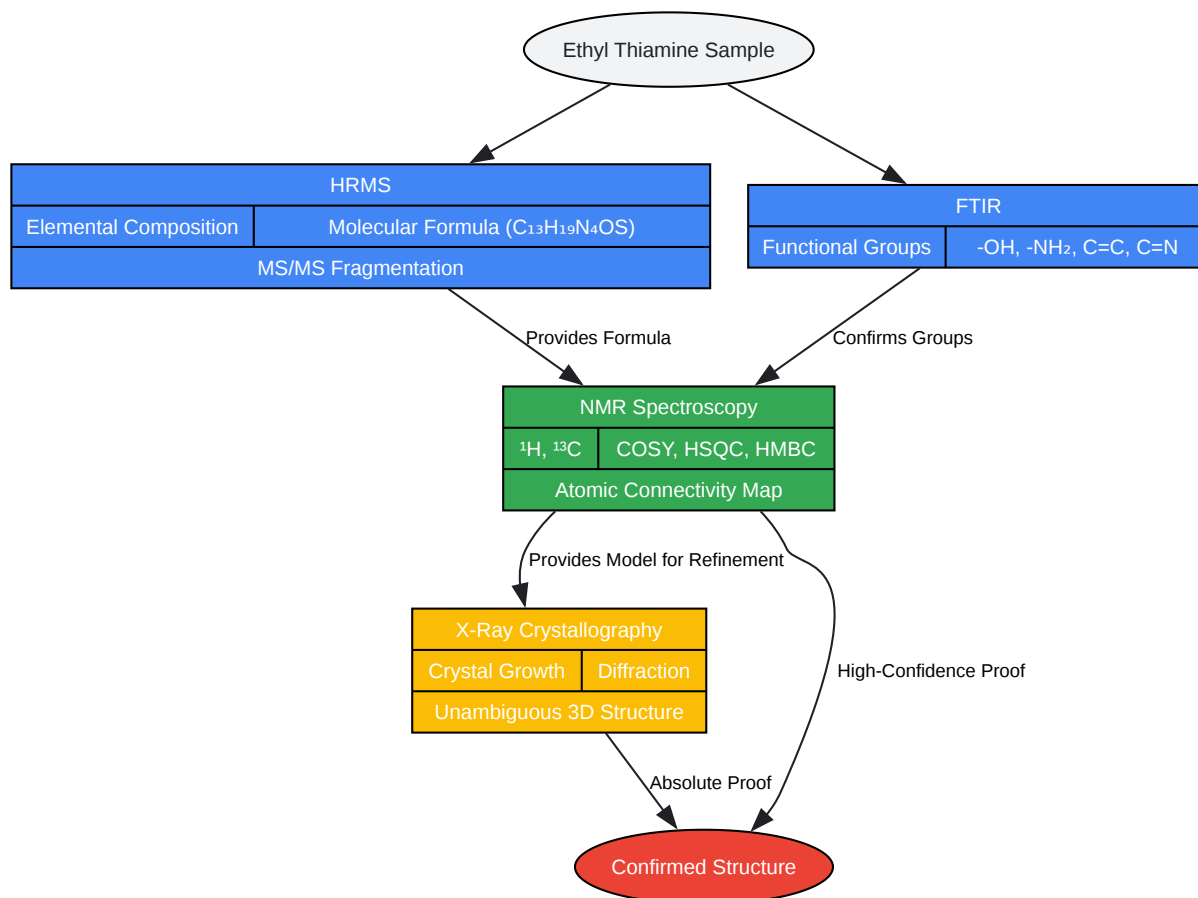
- **COSY (Correlation Spectroscopy):** Identifies protons that are coupled (typically on adjacent carbons). This will confirm the $-\text{CH}_2\text{CH}_3$ and $-\text{CH}_2\text{CH}_2\text{OH}$ spin systems independently.
- **HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton signal to its directly attached carbon signal. This definitively links the proton and carbon assignments.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are 2-3 bonds away.

Visualization: Key HMBC Correlations for Structural Elucidation

The following diagram illustrates the crucial HMBC correlations that link the different fragments of the **ethyl thiamine** molecule, providing undeniable proof of its connectivity.







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Sources

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- [3. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents \[patents.google.com\]](#)
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